(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD012 is a dual inhibitor of angiotensin-converting enzyme and neprilysin. It is synthesized based on the previously reported C-domain selective angiotensin-converting enzyme inhibitor lisinopril-tryptophan. AD012 has the potential to provide potent antihypertensive and cardioprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: AD012 is synthesized using the previously reported C-domain selective angiotensin-converting enzyme inhibitor lisinopril-tryptophan as a starting material. The synthesis involves the formation of a triazolo ring compound methanesulfonate crystal form, which has good solubility and stability, making it suitable for industrial large-scale production .
Industrial Production Methods: The preparation method of AD012 is simple and easy to implement, making it suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate of formula (I) prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Analyse Chemischer Reaktionen
Types of Reactions: AD012 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving AD012 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity.
Major Products Formed: The major products formed from the reactions involving AD012 include modified derivatives with enhanced biological activity and improved pharmacokinetic properties. These derivatives are crucial for developing more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
AD012 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, AD012 is used as a model compound for studying the structure-activity relationships of angiotensin-converting enzyme inhibitors. In biology, it is used to investigate the molecular mechanisms of angiotensin-converting enzyme and neprilysin inhibition. In medicine, AD012 is being explored for its potential to treat hypertension and cardiovascular diseases. In industry, AD012 is used in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
AD012 exerts its effects by inhibiting the activity of angiotensin-converting enzyme and neprilysin. Angiotensin-converting enzyme is responsible for converting angiotensin I into the active angiotensin II, which constricts blood vessels and increases blood pressure. Neprilysin degrades vasoactive peptides, leading to vasodilation and reduced blood pressure. By inhibiting both enzymes, AD012 helps to relax blood vessels, lower blood pressure, and provide cardioprotective benefits .
Vergleich Mit ähnlichen Verbindungen
AD012 is similar to other dual inhibitors of angiotensin-converting enzyme and neprilysin, such as AD011 and AD013. These compounds are analogues of lisinopril-tryptophan and share similar mechanisms of action. AD012 is unique in its ability to provide potent antihypertensive and cardioprotective effects, making it a promising candidate for further research and development .
List of Similar Compounds:- AD011
- AD013
AD012 stands out due to its enhanced biological activity and potential therapeutic benefits, making it a valuable compound for scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C25H32N2O6 |
---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H32N2O6/c1-2-3-9-20(26-21(24(30)31)15-12-17-7-5-4-6-8-17)23(29)27-22(25(32)33)16-18-10-13-19(28)14-11-18/h4-8,10-11,13-14,20-22,26,28H,2-3,9,12,15-16H2,1H3,(H,27,29)(H,30,31)(H,32,33)/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
QJZUXIPDHISQFZ-FKBYEOEOSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.